![molecular formula C18H15FN2O3 B5640382 1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)
1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide often involves multi-step reactions, starting from readily available substrates to the target compound through a series of chemical transformations. For instance, compounds with similar structural features have been synthesized through nucleophilic substitution reactions, ester hydrolysis, and condensation reactions. These methods provide a high yield and demonstrate the feasibility of constructing such complex structures efficiently Zhihui Zhou et al., 2021.
Molecular Structure Analysis
The analysis of the molecular structure of compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the structure. These methods provide detailed information about the arrangement of atoms within the molecule, the geometry of the molecular framework, and the presence of specific functional groups. For example, crystal structure analysis has been used to determine the structure of compounds with antiproliferative activity, revealing the spatial arrangement of atoms and the molecular conformation J. Lu et al., 2021.
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its molecular structure. Reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations are key aspects of chemical properties. For instance, the cyclopropanation of alkenes via (2-furyl)carbene complexes showcases the reactivity of compounds containing furyl groups and highlights the synthetic utility of such transformations K. Miki et al., 2004.
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for its handling, application, and storage. These properties are determined by the molecular structure and the intermolecular forces present in the substance. Studies on compounds with similar structures have shown how crystal packing and intermolecular interactions influence their physical properties J. Jasinski et al., 2012.
Chemical Properties Analysis
The chemical properties of a compound describe its behavior in chemical reactions, including its reactivity, the types of reactions it can undergo, and its role as a reactant or product. Detailed studies on the synthesis, reactivity, and potential applications of compounds provide insights into their chemical properties and how they can be manipulated or utilized in various chemical processes Abdel-Sattar S. Hamad & A. Hashem, 2000.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-5-3-12(4-6-13)18(7-8-18)17(22)20-11-14-10-16(24-21-14)15-2-1-9-23-15/h1-6,9-10H,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSORXDVVDVMQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

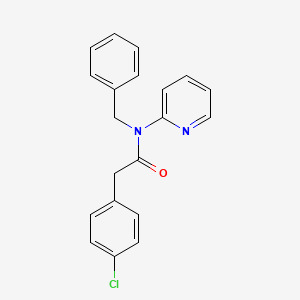
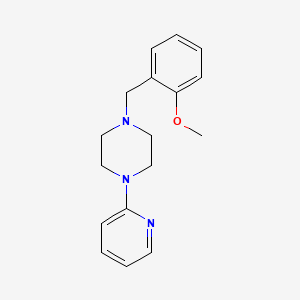
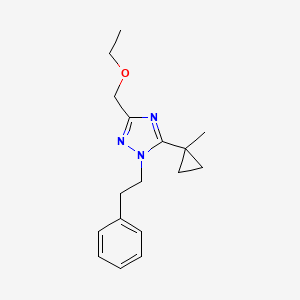
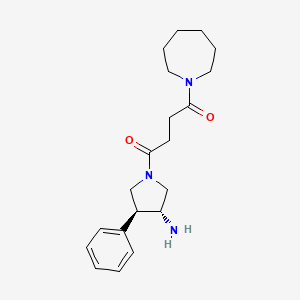
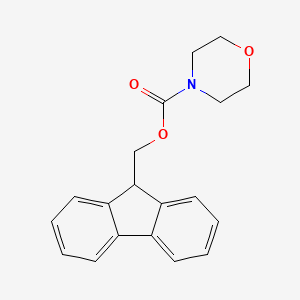
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)
![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-cyclopropylpyrimidine](/img/structure/B5640352.png)
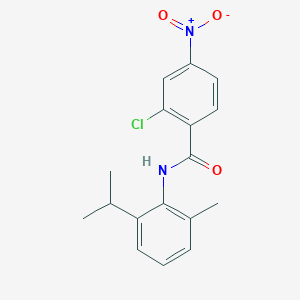
![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)
![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)
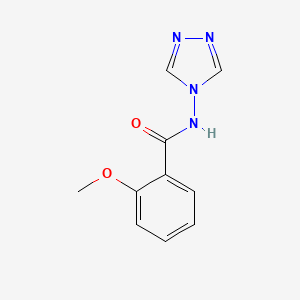

![1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)